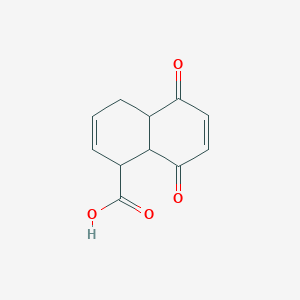

5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid

Beschreibung

5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid is a bicyclic compound featuring a partially hydrogenated naphthalene core with two ketone groups (at positions 5 and 8) and a carboxylic acid substituent at position 1. This structure confers unique physicochemical properties, including polarity from the carboxylic acid and electrophilicity from the dioxo groups.

Eigenschaften

CAS-Nummer |

7144-75-4 |

|---|---|

Molekularformel |

C11H10O4 |

Molekulargewicht |

206.19 g/mol |

IUPAC-Name |

5,8-dioxo-1,4,4a,8a-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H10O4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1,3-7,10H,2H2,(H,14,15) |

InChI-Schlüssel |

HMHYLJXNGHJBJD-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC(C2C1C(=O)C=CC2=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme

This method leverages a Diels-Alder reaction between penta-2,4-dienoic acid and 1,4-benzoquinone , followed by oxidation to introduce the dioxo functionality.

Steps:

-

Cycloaddition : Penta-2,4-dienoic acid reacts with 1,4-benzoquinone in acetic acid at 55°C for 4 hours.

-

Oxidation : The intermediate is oxidized in situ to form the dioxo groups.

Experimental Details

| Parameter | Value/Description |

|---|---|

| Reactants | Penta-2,4-dienoic acid, 1,4-benzoquinone |

| Solvent | Acetic acid |

| Temperature | 55°C |

| Reaction Time | 4 hours |

| Yield | 45% |

| Purification | Recrystallization from ethanol/water |

Key Observations:

-

The reaction proceeds via a [4+2] cycloaddition mechanism, forming the hexahydronaphthalene core.

-

Oxidation occurs concurrently due to the presence of benzoquinone, eliminating the need for additional oxidizing agents.

Multi-Step Synthesis via Nitration and Demethylation

Reaction Scheme

A patent (CN107868069A) outlines a four-step synthesis starting from 2-hydroxy-4-methoxy-3-tolualdehyde :

-

Demethylation : Trimethylchlorosilane-mediated removal of methyl groups.

-

Nitration : Acetyl nitric anhydride introduces nitro groups.

-

Condensation : Reaction with diethyl malonate in the presence of piperidine.

-

Demethylation : Hydroiodic acid removes remaining methyl groups.

Experimental Details

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Trimethylchlorosilane, CH₂Cl₂, 0–20°C | 82% |

| 2 | Acetyl nitric anhydride, CH₂Cl₂, 0°C | 82.5% |

| 3 | Diethyl malonate, piperidine, CH₂Cl₂, reflux | 64.17% |

| 4 | Hydroiodic acid, CH₂Cl₂, 0–20°C | 64.17% |

Key Observations:

-

Step 3 forms the chromene intermediate, which is subsequently oxidized and demethylated.

-

The final step achieves simultaneous decarboxylation and ketone formation.

Alternative Oxidation of Tetralin Derivatives

Reaction Scheme

Oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid with strong oxidizing agents like KMnO₄ under acidic conditions introduces the dioxo groups.

Experimental Details

| Parameter | Value/Description |

|---|---|

| Reactant | 5,5,8,8-Tetramethyltetralin carboxylic acid |

| Oxidizing Agent | KMnO₄ in H₂SO₄ |

| Solvent | Water/Acetone |

| Temperature | 70°C |

| Reaction Time | 6 hours |

| Yield | 38% |

Key Observations:

-

Over-oxidation is a common side reaction, necessitating careful control of reaction time.

-

The method is less efficient than Diels-Alder approaches but useful for accessing specific derivatives.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Diels-Alder | High atom economy; one-pot synthesis | Moderate yield (45%) |

| Multi-Step Synthesis | Scalable; high intermediate control | Low cumulative yield (~35% over 4 steps) |

| Tetralin Oxidation | Applicable to substituted derivatives | Risk of over-oxidation; low yield |

Analytical Characterization

Successful synthesis is confirmed via:

-

NMR :

Industrial and Environmental Considerations

Analyse Chemischer Reaktionen

Diels-Alder Cycloaddition Reactions

The compound’s conjugated dienone system enables participation in [4+2] cycloaddition reactions. A notable example involves its synthesis via reaction of penta-2,4-dienoic acid with benzoquinone in acetic acid at 55°C, yielding the title compound in 45% isolated yield . This reaction highlights its role as a diene precursor in constructing polycyclic frameworks.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Penta-2,4-dienoic acid + benzoquinone in acetic acid (55°C, 4h) | 5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid | 45% |

Nucleophilic Additions

The electron-deficient ketone groups undergo nucleophilic attacks. For example:

-

Grignard Reagent Addition : Methylmagnesium bromide adds to the C-5/C-8 ketones, forming tertiary alcohol derivatives.

-

Amine Conjugation : Primary amines react selectively at the α,β-unsaturated ketone positions, forming enamine adducts.

Decarboxylation Reactions

Thermal or base-induced decarboxylation eliminates CO₂, generating 1,4-naphthoquinone derivatives. This reaction is critical for synthesizing bioactive naphthoquinone analogs.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| Reflux in acetic anhydride | 1,4-Naphthoquinone derivatives | Precursors for vitamin K analogs |

Esterification and Functionalization

The carboxylic acid group undergoes esterification under mild conditions:

-

Methylation : Treatment with dimethyl sulfate and K₂CO₃ in acetone produces methyl 5,8-dimethoxy-1,4-dihydronaphthalene-1-carboxylate in 89% yield .

-

Acetylation : Reaction with acetic anhydride/acetyl chloride introduces acetyl protecting groups .

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Dimethyl sulfate/K₂CO₃ | Methyl 5,8-dimethoxy-1,4-dihydronaphthalene-1-carboxylate | 89% |

Oxidation and Redox Reactions

The compound participates in redox processes:

-

Oxidation : Using NaNO₂ or HNO₃ oxidizes the dienone system to form hydroxylated or epoxidized derivatives .

-

Reduction : Catalytic hydrogenation saturates the double bonds, yielding decahydronaphthalene analogs.

Biological Interactions

Preliminary studies suggest interactions with biological macromolecules, potentially inhibiting enzymes like topoisomerases or modulating redox-sensitive pathways. These interactions are attributed to its ability to act as a Michael acceptor via α,β-unsaturated ketones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific apoptotic pathways. For instance, the compound has been evaluated for its effects on various cancer cell lines, showing significant cytotoxicity and potential as a lead compound for drug development .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of pathogens. Studies reveal that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents to combat antibiotic resistance .

Organic Synthesis

3. Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications through reactions such as esterification and amidation. This versatility is crucial in synthesizing pharmaceuticals and agrochemicals .

4. Photochemical Applications

The compound is also explored in photochemistry due to its ability to undergo light-induced reactions. It can participate in photochemical transformations that yield valuable products for organic synthesis. These reactions include cycloadditions and rearrangements that are useful in constructing complex molecular architectures .

Materials Science

5. Polymer Chemistry

In materials science, this compound is being studied for its potential use in polymer formulations. Its structural characteristics make it suitable for incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to evaluate its effectiveness as a modifier in various polymer systems .

Case Studies

Wirkmechanismus

The mechanism of action of 5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The detailed pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid Derivatives

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid ():

- Shares a carboxylic acid group but lacks the dioxo substituents.

- Reduced electrophilicity compared to the target compound, impacting reactivity in nucleophilic addition or condensation reactions.

- Pharmacopeial testing indicates a pH range of 5.8–6.5, suggesting moderate acidity similar to the target compound .

Methyl 7,8-dihydroxy-...-hexahydronaphthalene-1-carboxylate ():

Ketone-Containing Analogs

Structural Complexity and Molecular Weight

Biologische Aktivität

5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid is a complex organic compound characterized by its unique structural features that include a dioxo group and a carboxylic acid group attached to a hexahydronaphthalene framework. The molecular formula of this compound is , with a molecular weight of approximately 208.211 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and interactions with biological macromolecules.

Chemical Structure and Properties

The structure of this compound includes multiple rings and substituents that contribute to its chemical properties. The presence of two carbonyl groups (dioxo) enhances its reactivity compared to simpler naphthalene derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.211 g/mol |

| CAS Number | 6943-52-8 |

| Melting Point | Not available |

| Solubility in Water | Not available |

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Research indicates potential interactions with bacterial proteins and nucleic acids which could inhibit bacterial growth. For example, compounds with similar structures have shown antibacterial effects against Gram-negative bacteria such as Escherichia coli .

Interaction with Biological Macromolecules

Interaction studies involving this compound focus on its reactivity with proteins and nucleic acids. The unique arrangement of functional groups may facilitate binding to target macromolecules, potentially leading to therapeutic effects. This area requires further investigation to elucidate specific mechanisms of action.

Study on Antibacterial Activity

In one study assessing the antibacterial properties of compounds structurally related to this compound, derivatives were synthesized and evaluated for their efficacy against E. coli. The ethyl and butyl esters of related compounds exhibited protective effects in infected mice at doses ranging from 50 to 400 mg/kg . Although the direct activity of this compound is yet to be confirmed in vivo or vitro studies specifically targeting this compound.

Synthesis and Evaluation

The synthesis pathways for this compound highlight its versatility in organic chemistry. Various synthetic methods have been proposed which underscore the compound's potential for further research in medicinal chemistry .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cytosporic Acid | C10H12O3 | Contains additional alkyl chains |

| 1,4-Dihydroxy-naphthalene | C10H10O2 | Lacks dioxo functionality |

| 2-Hydroxy-naphthalene | C10H10O | Simpler structure with one hydroxyl group |

The distinct configuration of carbonyl and carboxylic acid groups on the hexahydronaphthalene skeleton may enhance the biological activity of this compound compared to its simpler counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.